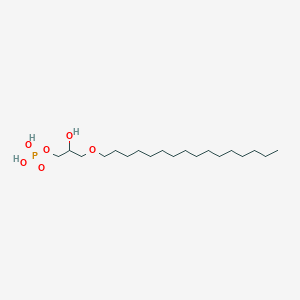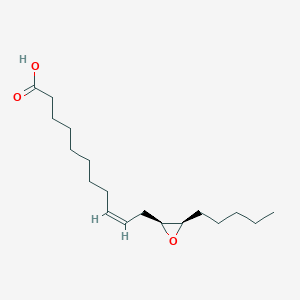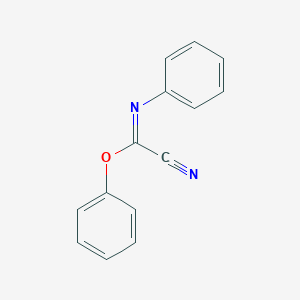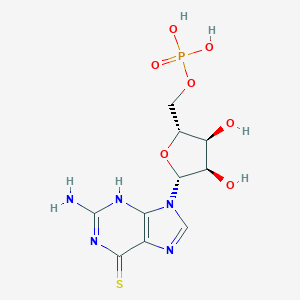
1-Hexadecil-sn-glicerol 3-fosfato
Descripción general
Descripción
1-Hexadecyl Lysophosphatidic Acid is a 1-alkyl-sn-glycerol 3-phosphate in which the 1-alkyl group is specified as hexadecyl. This compound is a significant metabolite in various biological processes, particularly in mammals . It is known for its role in cellular signaling and metabolic pathways.
Aplicaciones Científicas De Investigación
1-Hexadecyl Lysophosphatidic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and glycerophospholipids.
Biology: The compound plays a role in cellular signaling pathways and is studied for its involvement in metabolic processes.
Medicine: Research focuses on its potential therapeutic applications, including its role in inflammation and cancer.
Industry: It is used in the production of specialized lipids for various industrial applications
Mecanismo De Acción
Target of Action
1-Hexadecyl-sn-glycerol 3-phosphate, also known as PA(O-16:0/0:0), is a 1-alkyl-sn-glycerol 3-phosphate . It is a mammalian metabolite produced during a metabolic reaction in a mouse
Mode of Action
It is known to be involved in phospholipid metabolism .
Biochemical Pathways
1-Hexadecyl-sn-glycerol 3-phosphate is involved in the phospholipid metabolism pathway . It is a part of the process of conversion of lysophosphatidylcholine to phosphatidylcholine in the presence of acyl-CoA . This process is crucial in the synthesis of lung surfactant and platelet-activating factor .
Result of Action
It is known to play a role in phospholipid metabolism, which is crucial for various biological functions .
Análisis Bioquímico
Biochemical Properties
1-Hexadecyl-sn-glycerol 3-phosphate is involved in various biochemical reactions. It is a starting material for de novo synthesis of glycerolipids . In eukaryotes, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase .
Cellular Effects
The cellular effects of 1-Hexadecyl-sn-glycerol 3-phosphate are diverse. It is known to reduce UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes .
Molecular Mechanism
At the molecular level, 1-Hexadecyl-sn-glycerol 3-phosphate exerts its effects through various mechanisms. For instance, it increases coronary flow and left ventricular developed pressure and reduces malondialdehyde (MDA) formation ex vivo in a rat heart model of ischemia/reperfusion injury .
Metabolic Pathways
1-Hexadecyl-sn-glycerol 3-phosphate is involved in the metabolic pathway of glycerolipid synthesis . It interacts with the enzyme glycerol-3-phosphate O-acyltransferase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexadecyl Lysophosphatidic Acid can be synthesized through a chemo-enzymatic process. The synthesis typically involves the use of 3-O-benzyl-sn-glycerol as a starting material, followed by a series of chemical reactions to introduce the hexadecyl group and the phosphate moiety .
Industrial Production Methods: Industrial production of 1-Hexadecyl Lysophosphatidic Acid may involve large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexadecyl Lysophosphatidic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphate group or the glycerol backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups or the phosphate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various phosphorylated and alkylated derivatives, which have distinct biological and chemical properties .
Comparación Con Compuestos Similares
- 1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 1-Palmityl-2-hydroxy-sn-glycero-3-phosphate
Comparison: 1-Hexadecyl Lysophosphatidic Acid is unique due to its specific alkyl group and phosphate moiety, which confer distinct biological activities. Compared to similar compounds, it has unique interactions with cellular receptors and pathways, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(3-hexadecoxy-2-hydroxypropyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVRFPVHQPHXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578543 | |
| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52603-03-9 | |
| Record name | 3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)




![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)



